molecular formula C14H19NO3 B8532487 Ethyl 2-morpholino-2-phenylacetate CAS No. 22083-23-4

Ethyl 2-morpholino-2-phenylacetate

Número de catálogo: B8532487
Número CAS: 22083-23-4
Peso molecular: 249.30 g/mol
Clave InChI: OIUQKKNLLSEGIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-morpholino-2-phenylacetate is a chemical compound of interest in organic and medicinal chemistry research. The hydrochloride salt of this compound, this compound hydrochloride, has a molecular formula of C14H20ClNO3 and an average mass of 285.768 Da . Its structure features a morpholino ring, a phenyl group, and an ethyl ester functional group, making it a potential building block or intermediate in synthetic chemistry. Researchers may investigate this compound for the development of novel substances. The core morpholino and phenylacetate motifs are present in compounds with various pharmacological activities, suggesting its value in structure-activity relationship (SAR) studies . As with all our fine chemicals, this product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

22083-23-4

Fórmula molecular

C14H19NO3

Peso molecular

249.30 g/mol

Nombre IUPAC

ethyl 2-morpholin-4-yl-2-phenylacetate

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13(12-6-4-3-5-7-12)15-8-10-17-11-9-15/h3-7,13H,2,8-11H2,1H3

Clave InChI

OIUQKKNLLSEGIY-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C(C1=CC=CC=C1)N2CCOCC2

Origen del producto

United States

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that morpholine-based compounds, including ethyl 2-morpholino-2-phenylacetate, exhibit promising biological activities against various cancer types. For instance, research has highlighted the potential of these compounds in targeting ovarian cancer cells, showing effectiveness in inhibiting HIF-1α, a critical factor in tumor growth and survival .

Case Study: Ovarian Cancer Inhibition

A study demonstrated that derivatives of morpholine could serve as lead molecules for drug development against ovarian cancer. The synthesized compounds showed significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

Enzyme Interaction Studies

This compound has been studied for its ability to bind selectively to certain enzymes or receptors. The electron-donating properties of the morpholine ring enhance its binding affinity, which is crucial for its pharmacological applications. Preliminary studies suggest that this compound may modulate specific biochemical pathways, making it a candidate for further pharmacological investigations.

Organic Synthesis Applications

This compound is also utilized in organic synthesis due to its reactivity and ability to form various derivatives. It serves as a versatile building block in the synthesis of more complex molecules.

Catalytic Reactions

Recent research has explored the use of copper complexes with this compound in catalytic reactions, such as the direct α-amination of ketones and esters. These reactions demonstrate high yields and efficiency under environmentally benign conditions, highlighting the compound's utility in synthetic organic chemistry .

Table 1: Summary of Catalytic Activity

Reaction TypeYield (%)Reference
Direct α-amination of ketones65%
Synthesis of phenylacetate derivativesGood yields

This compound has shown various biological activities that warrant further exploration.

Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits ovarian cancer cell proliferation
Enzyme InhibitionPotential inhibitor of specific enzymes
AntimicrobialEffective against certain bacterial strains

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the phenylacetate backbone significantly alters properties such as solubility, stability, and melting points:

Compound Substituent Polarity Melting Point Key References
Ethyl 2-morpholino-2-phenylacetate Morpholino (cyclic amine) High Not reported Inferred from structure
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino (linear amine) Moderate Not reported
Ethyl 2-cyclohexyl-2-hydroxy-phenylacetate Cyclohexyl + hydroxyl Low-Moderate Not reported
Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate Oxo + amino High 84.5–86.0°C
  • Morpholino vs. However, steric hindrance from the morpholine ring may reduce reactivity in nucleophilic reactions.
  • Hydroxyl/Cyclohexyl vs. Morpholino: The hydroxyl and cyclohexyl groups in Ethyl 2-cyclohexyl-2-hydroxy-phenylacetate introduce hydrogen-bonding capability and bulkiness, respectively, which could affect crystallization and bioavailability compared to the morpholino variant .

Métodos De Preparación

Synthesis of Ethyl 2-Bromo-2-Phenylacetate

The Hell–Volhard–Zelinskii reaction enables α-bromination of ethyl phenylacetate using phosphorus tribromide (PBr₃) or bromine (Br₂) in the presence of a catalytic amount of red phosphorus. For example, ethyl phenylacetate dissolved in dichloromethane reacts with Br₂ (1.1 equiv) at 0–5°C, yielding ethyl 2-bromo-2-phenylacetate with 78–85% efficiency. The reaction proceeds via radical intermediates, with the α-hydrogen abstracted to form a brominated product.

Morpholine Substitution

Ethyl 2-bromo-2-phenylacetate reacts with morpholine in dimethylformamide (DMF) at 80–90°C for 6–8 hours, using potassium carbonate (K₂CO₃) as a base to neutralize HBr byproducts. This yields ethyl 2-morpholino-2-phenylacetate with 65–72% isolated yield. The reaction follows an SN2 mechanism, as confirmed by retention of stereochemistry in chiral analogs.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterCondition 1Condition 2Condition 3
SolventDMFTHFToluene
Temperature (°C)8060100
BaseK₂CO₃Et₃NNaHCO₃
Yield (%)725849

DMF outperforms tetrahydrofuran (THF) and toluene due to its high polarity, which stabilizes transition states.

Condensation with Chloracetyl-Morpholine

Adapting methodologies from phenylacetic acid ester syntheses, this compound can be prepared via condensation of ethyl phenylacetate with chloracetyl-morpholine under basic conditions.

Chloracetyl-Morpholine Synthesis

Chloracetyl chloride reacts with morpholine in dichloromethane at 0°C, yielding chloracetyl-morpholine with 89% efficiency. The exothermic reaction requires slow addition to prevent N-overacylation.

Alkaline Condensation

Ethyl phenylacetate (1.0 equiv) and chloracetyl-morpholine (1.2 equiv) are combined in DMF with sodium hydride (NaH, 1.5 equiv) at 120°C for 4 hours. The reaction proceeds via nucleophilic attack of the ester enolate on the chloracetyl carbon, followed by elimination of HCl. The product is isolated by vacuum distillation (B.P. 198–202°C at 0.5 mmHg) with 68% yield.

Table 2: Condensation Reaction Variables

VariableEffect on Yield
NaH vs. K₂CO₃+15% with NaH
Solvent (DMF vs. THF)+22% in DMF
Temperature (>120°C)Decomposition

Esterification Using Coupling Reagents

Carbodiimide-based coupling reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), enable direct esterification of 2-morpholino-2-phenylacetic acid with ethanol.

Synthesis of 2-Morpholino-2-Phenylacetic Acid

2-Morpholino-2-phenylacetic acid is prepared via hydrolysis of this compound (from Method 1) using NaOH (2.0 M) in ethanol/water (4:1) at reflux for 3 hours. The acid is isolated by acidification (HCl, pH 2) and recrystallized from ethyl acetate (82% yield).

TCBOXY-Mediated Esterification

2-Morpholino-2-phenylacetic acid (1.0 equiv), TCBOXY (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are stirred in dichloromethane at 25°C for 12 hours. Ethanol (5.0 equiv) is added, and the mixture is stirred for an additional 6 hours. The reaction proceeds via a two-step mechanism: (1) TCBOXY activates the carboxylic acid as an oxyma ester intermediate, and (2) ethanol displaces the oxyma group to form the ester. Purification by silica gel chromatography (hexane/ethyl acetate, 9:1) affords the product in 74% yield.

Table 3: Coupling Reagent Efficiency

ReagentYield (%)Reaction Time (h)
TCBOXY7418
DCC6224
EDCI5824

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic Substitution7298High$$
Condensation6895Moderate$$$
Coupling Reagent7499Low$$$$

Nucleophilic substitution offers the best balance of yield and scalability, while coupling reagents provide superior purity for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-morpholino-2-phenylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : Start with a nucleophilic substitution reaction between ethyl 2-bromo-2-phenylacetate and morpholine. Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) . Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of bromide to morpholine) to minimize byproducts. Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity, as validated by HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Identify the morpholine ring protons (δ 2.4–3.2 ppm for N–CH2 and δ 3.6–3.8 ppm for O–CH2) and ester carbonyl (δ 170–175 ppm). Compare with analogous compounds like ethyl 2-phenylacetoacetate .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and morpholine C–N/C–O stretches (1250–1100 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ at m/z 264.1365 (calculated for C14H19NO3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR splitting patterns may arise from conformational flexibility of the morpholine ring.
  • Solution : Perform variable-temperature NMR (VT-NMR) to observe dynamic effects. Computational modeling (DFT at B3LYP/6-31G* level) can predict stable conformers and coupling constants . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental strategies are recommended to study the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Design : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Sample aliquots at timed intervals (0–72 hrs).
  • Analysis : Use LC-MS to quantify degradation products (e.g., free morpholine or phenylacetic acid). Calculate half-life (t1/2) via first-order kinetics.
  • Controls : Include antioxidants (e.g., BHT) to rule out oxidative degradation .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic asymmetric synthesis?

  • Methodological Answer :

  • Kinetic Studies : Perform rate measurements under varying catalyst loads (e.g., chiral Pd complexes). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).
  • Isotopic Labeling : Introduce deuterium at the α-position of the acetate moiety to track stereochemical outcomes via 2H NMR .
  • Computational Analysis : Simulate transition states with Gaussian or ORCA software to identify enantiocontrol pathways .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Root Cause Analysis : Test raw materials for impurities (e.g., residual morpholine hydrochloride) via ICP-MS. Optimize drying protocols (e.g., azeotropic distillation with toluene).
  • Quality Control : Implement in-process checks (e.g., inline FTIR for reaction monitoring). Use design of experiments (DoE) to identify critical parameters (e.g., stirring rate, inert gas purity) .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in neurological studies?

  • Methodological Answer :

  • Target Identification : Screen against kinase libraries (e.g., PI3K/AKT/mTOR pathway) using fluorescence polarization assays.
  • Cellular Uptake : Use radiolabeled [14C]-ethyl groups to quantify intracellular accumulation via scintillation counting .
  • Toxicity Profiling : Perform MTT assays on SH-SY5Y neuronal cells to determine IC50 values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.